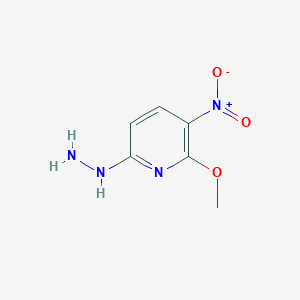
1-Cyclohexyl-5-(methylsulfonyl)-1H-tetrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Cyclohexyl-5-(methylsulfonyl)-1H-tetrazole is a tetrazole derivative that has garnered attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is characterized by a cyclohexyl group attached to a tetrazole ring, with a methylsulfonyl group at the 5-position. It is a white crystalline solid that is soluble in organic solvents and has a molecular formula of C8H14N4S.
Méthodes De Préparation
The synthesis of 1-Cyclohexyl-5-(methylsulfonyl)-1H-tetrazole typically involves the reaction of cyclohexylamine with methylsulfonyl chloride, followed by cyclization with sodium azide. The reaction conditions often include the use of organic solvents such as dichloromethane or acetonitrile, and the process is usually carried out under reflux. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
1-Cyclohexyl-5-(methylsulfonyl)-1H-tetrazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of sulfide derivatives.
Substitution: Nucleophilic substitution reactions can occur at the tetrazole ring, especially at the 5-position, where the methylsulfonyl group can be replaced by other nucleophiles.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions include sulfone and sulfide derivatives, as well as substituted tetrazoles.
Applications De Recherche Scientifique
1-Cyclohexyl-5-(methylsulfonyl)-1H-tetrazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential anticonvulsant properties, as it is believed to enhance the activity of gamma-aminobutyric acid (GABA) receptors.
Medicine: Research has shown that this compound may have anti-inflammatory properties by reducing the levels of pro-inflammatory cytokines such as tumor necrosis factor-alpha and interleukin-6.
Industry: It is used in the development of new pharmaceuticals and as an intermediate in chemical manufacturing processes.
Mécanisme D'action
The exact mechanism of action of 1-Cyclohexyl-5-(methylsulfonyl)-1H-tetrazole is still under investigation. it is believed to act on the GABAergic system by enhancing the activity of GABA receptors. GABA is an inhibitory neurotransmitter that plays a crucial role in regulating neuronal excitability. By enhancing the activity of GABA receptors, this compound may help to reduce neuronal excitability and prevent seizures. Additionally, its anti-inflammatory properties may be attributed to its ability to reduce the levels of pro-inflammatory cytokines.
Comparaison Avec Des Composés Similaires
1-Cyclohexyl-5-(methylsulfonyl)-1H-tetrazole can be compared with other similar compounds, such as:
1-Cyclohexyl-5-(4-methylsulfanyl-phenyl)-1H-pyrazole-3-carboxylic acid: This compound has a similar cyclohexyl group but differs in the presence of a pyrazole ring and a carboxylic acid group.
2-(4-Chlorophenyl)-1-cyclohexyl-5-(methylsulfonyl)-1H-benzo[d]imidazole: This compound features a benzoimidazole ring and a chlorophenyl group, making it structurally distinct yet functionally similar.
The uniqueness of this compound lies in its specific combination of the cyclohexyl and tetrazole rings with a methylsulfonyl group, which contributes to its distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C8H14N4O2S |
|---|---|
Poids moléculaire |
230.29 g/mol |
Nom IUPAC |
1-cyclohexyl-5-methylsulfonyltetrazole |
InChI |
InChI=1S/C8H14N4O2S/c1-15(13,14)8-9-10-11-12(8)7-5-3-2-4-6-7/h7H,2-6H2,1H3 |
Clé InChI |
NZHNSCSPRDPEFM-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)C1=NN=NN1C2CCCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


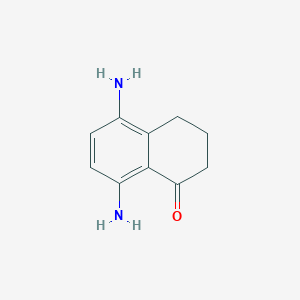
![2-Chloro-1,3-difluoro-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B13676843.png)
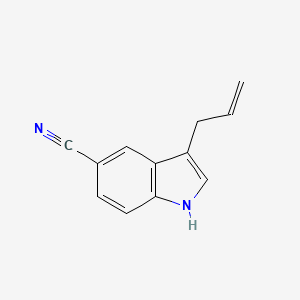
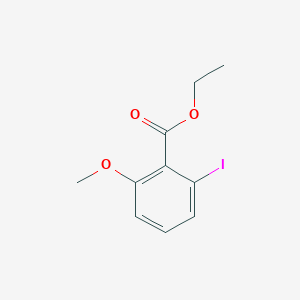
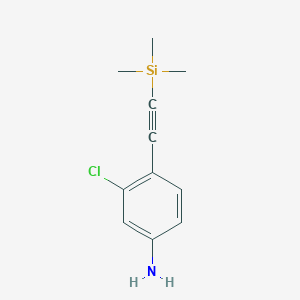
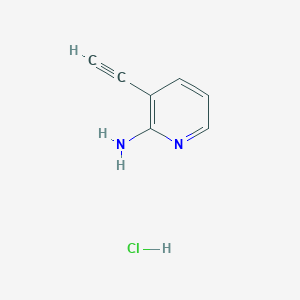
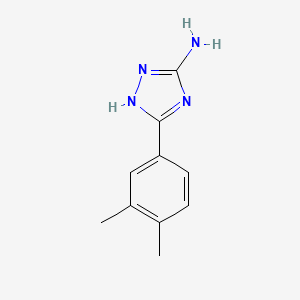
![7-Chlorobenzo[c]isoxazole-3-carbaldehyde](/img/structure/B13676879.png)
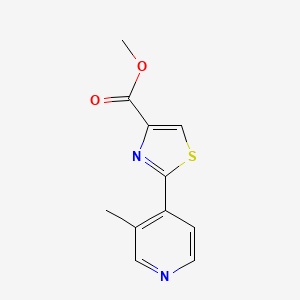
![8-Bromo-6-chloro-2-methylimidazo[1,2-b]pyridazin-3-amine](/img/structure/B13676884.png)

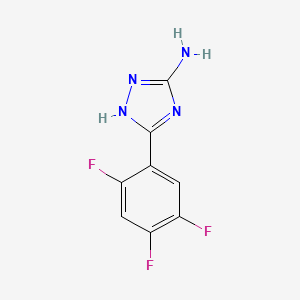
![Naphthalene-2,3-diylbis[(4-chlorophenyl)methanone]](/img/structure/B13676896.png)
